Isomer-Dependent Olfactory Profile: The cis-isomer's Advantage
The olfactory performance of 2-tert-butylcyclohexanol is critically dependent on its stereochemistry. The cis-isomer of 2-tert-butylcyclohexanol is explicitly identified as having a more desirable fragrance profile for perfume applications compared to its trans-counterpart [1]. This is in stark contrast to the trans-isomer, which is often associated with an undesirable urine-perspiration-type odor [2]. This stereochemical dependency underscores why bulk isomer mixtures may not meet the needs of high-value fragrance applications.
| Evidence Dimension | Odor Quality (Perfumery Value) |
|---|---|
| Target Compound Data | Cis-2-tert-butylcyclohexanol has a 'more improved fragrance' than the trans isomer [1]. |
| Comparator Or Baseline | Trans-2-tert-butylcyclohexanol is associated with a 'urine-perspiration-type odor' [2]. |
| Quantified Difference | Qualitative but significant difference in commercial value for fragrance applications. |
| Conditions | Standard olfactory assessment; referenced in patent literature and academic reviews. |
Why This Matters
Procurement for fragrance applications must prioritize the cis-isomer content, as the trans-isomer can negatively impact the final product's scent.
- [1] HASEUMI KOURIYOU KK. (1984). PREPARATION OF 2-CIS-TERT-BUTYLCYCLOHEXANOL. Japanese Patent JPS5965031A. SumoBrain. https://www.sumobrain.com/patents/jp/Preparation-2-cis-tert-butylcyclohexanol/JPS5965031A.html View Source
- [2] Novel Organoleptic Compounds. US Patent Application Publication US 2016/0222305 A1. Justia Patents. https://patents.justia.com/patent/20160222305 View Source
